3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
Description
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide is a pyridine derivative featuring a bromine substituent at position 3, a trifluoromethyl group at position 5, and a substituted amide group (N-methoxy-N-methyl) at the carboxamide position. The bromine and trifluoromethyl groups enhance its electron-withdrawing properties, influencing reactivity and interactions with biological targets, while the N-methoxy-N-methyl moiety may improve solubility and metabolic stability compared to simpler amides.
Properties
CAS No. |
1211515-76-2 |
|---|---|
Molecular Formula |
C9H8BrF3N2O2 |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8BrF3N2O2/c1-15(17-2)8(16)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3 |
InChI Key |
LKBXQKSJCGUSNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)C(F)(F)F)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
Methoxylation: The addition of a methoxy group.
Trifluoromethylation: The addition of a trifluoromethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, methoxylation, methylation, and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine, methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide serves as a building block in organic synthesis. It can participate in various chemical reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reacts with lithium aluminum hydride for reduction processes.
- Substitution Reactions: The methoxy or methyl groups can be substituted by other nucleophiles.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules:
- Enzyme Mechanisms: It serves as a probe to investigate enzyme mechanisms.
- Protein-Ligand Interactions: Its structure allows it to bind selectively to certain proteins, making it valuable for studying ligand-receptor dynamics.
Medicine
The derivatives of this compound are being explored for therapeutic properties:
- Antimycobacterial Activity: Research indicates potential efficacy against tuberculosis and other mycobacterial infections, as seen in studies screening compound libraries for antituberculosis activity .
- Cancer Treatment: Ongoing investigations are assessing its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry
In industrial applications, this compound is utilized in:
- Material Development: Its unique properties contribute to the creation of materials with enhanced thermal stability and chemical resistance.
- Agricultural Chemicals: The compound is being researched as an intermediate in the synthesis of agrochemicals that enhance crop protection.
Data Tables
Case Studies
Case Study 1: Antimycobacterial Activity
A study screened various compounds including this compound for their ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated a significant minimal inhibitory concentration (MIC), suggesting promising therapeutic potential against tuberculosis .
Case Study 2: Protein Interaction Studies
Research utilizing this compound as a ligand revealed insights into its binding affinity with specific enzymes involved in metabolic pathways. These findings contribute to the understanding of drug design targeting these enzymes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The bromine, methoxy, methyl, and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Picolinamide Family
(a) 5-Bromo-N,3-dimethoxy-N-methylpicolinamide
- Structure : Bromine at position 5, methoxy groups at positions 3 and on the amide nitrogen.
- Key Differences : Lacks the trifluoromethyl group, reducing electron-withdrawing effects and lipophilicity. The additional methoxy group may enhance solubility but reduce steric bulk compared to the trifluoromethyl substituent .
(b) 3-Bromo-5-(trifluoromethyl)picolinic Acid (CAS 959245-76-2)
- Structure : Bromine at position 3, trifluoromethyl at position 5, and a carboxylic acid group.
- Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~2-3), making it less bioavailable than the N-methoxy-N-methylamide derivative. This compound is often used as a synthetic intermediate rather than a bioactive molecule .
(c) Methyl 5-Bromo-3-(trifluoromethyl)picolinate (CAS 1214328-84-3)
- Structure : Esterified carboxyl group (methyl ester) instead of an amide.
- Key Differences : The ester group improves lipophilicity (logP ~2.5-3.0) compared to the amide but is more prone to hydrolysis under physiological conditions. This limits its utility in long-acting formulations .
Functional Group Variations in Brominated Pyridines
(a) 3-Bromo-5-methylpicolinonitrile (CAS 950670-18-5)
- Structure : Bromine at position 3, methyl group at position 5, and a nitrile substituent.
- Key Differences : The nitrile group introduces strong electron-withdrawing effects but reduces hydrogen-bonding capacity. This compound is more reactive in nucleophilic substitution reactions than the amide derivative .
(b) N-(3-((2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)carbamoyl)-2-fluorophenyl)-N-(cyclopropyl-methyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)picolinamide (Compound 5a)
- Structure : Contains a 1,2,4-oxadiazole ring and multiple fluorinated groups.
- Key Differences : The oxadiazole ring enhances insecticidal and fungicidal activity by interacting with GABA receptors in pests. However, the increased molecular complexity reduces synthetic accessibility compared to simpler picolinamides .
Data Table: Key Properties of Selected Analogs
| Compound Name | Substituents (Positions) | Functional Groups | Similarity Score* | Key Properties |
|---|---|---|---|---|
| Target Compound | Br (3), CF₃ (5) | N-Methoxy-N-methylamide | 1.00 | High solubility, metabolic stability |
| 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | Br (5), OMe (3) | N-Methoxy-N-methylamide | 0.75 | Lower lipophilicity, higher polarity |
| 3-Bromo-5-(trifluoromethyl)picolinic Acid | Br (3), CF₃ (5) | Carboxylic Acid | 0.92 | Acidic, poor bioavailability |
| Methyl 5-Bromo-3-(trifluoromethyl)picolinate | Br (5), CF₃ (3) | Methyl Ester | 0.88 | Lipophilic, hydrolytically unstable |
| 3-Bromo-5-methylpicolinonitrile | Br (3), Me (5) | Nitrile | 0.75 | Reactive, low H-bonding capacity |
*Similarity scores based on structural and functional group alignment (scale: 0–1) .
Biological Activity
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and respiratory diseases. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the modification of existing picolinamide derivatives. The compound's structure includes a bromine atom and a trifluoromethyl group, which are crucial for its biological activity. The molecular formula can be represented as CHBrFNO, indicating the presence of halogenated functionalities that enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation. For instance, it has been reported to have an IC50 value of approximately 0.07 µM against MCF-7 cells, which suggests strong apoptotic activity compared to standard chemotherapeutics like etoposide .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of key signaling pathways : The compound has been shown to interact with the PI3Kα kinase pathway, a critical regulator in many cancers. Inhibition rates were observed to be significant, with some derivatives demonstrating IC50 values as low as 1.25 µM against PI3Kα .
- Induction of apoptosis : Molecular docking studies suggest that the compound can bind effectively to proteins involved in apoptosis, leading to increased cell death in cancerous cells .
Pharmacological Studies
Pharmacological evaluations have also indicated that this compound could restore or enhance the function of mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), offering therapeutic potential for diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.07 | |
| Anticancer | A549 | 0.19 | |
| Anticancer | PC-3 | 0.012 | |
| CFTR Modulation | N/A | N/A |
Additional Findings
Research has also demonstrated that modifications in the chemical structure can lead to enhanced biological activity. For example, compounds with electron-donating groups on the aromatic ring showed improved cytotoxicity against cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution reactions facilitated by electron-withdrawing groups (e.g., trifluoromethyl), which activate the pyridine ring.
Key Reactions and Conditions
Mechanistic Insight :
-
The trifluoromethyl group enhances ring electrophilicity, enabling SNAr at milder conditions compared to unsubstituted pyridines.
-
Copper catalysts (e.g., CuI) facilitate cross-couplings by stabilizing intermediates .
Oxidation and Reduction
The amide and methoxy groups influence redox behavior.
Oxidation
| Target Group | Oxidizing Agent | Products | Notes | Source |
|---|---|---|---|---|
| Amide side chain | KMnO₄, H₂O, 60°C | Carboxylic acid derivatives | Requires acidic conditions | |
| Pyridine ring | H₂O₂, FeCl₃, CH₃CN, 25°C | Pyridine N-oxide | Limited ring activation |
Reduction
| Target Group | Reducing Agent | Products | Notes | Source |
|---|---|---|---|---|
| Amide | LiAlH₄, THF, 0°C → 25°C | N-methoxy-N-methylamine + reduced pyridine | Partial decomposition |
Key Finding :
-
LiAlH₄ reduces the amide to an amine but may cleave the methoxy group.
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis modifies the amide or methoxy groups.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12 hr | 3-Bromo-5-(trifluoromethyl)picolinic acid | 89% | |
| Methoxy deprotection | BBr₃, CH₂Cl₂, −78°C → 25°C | 3-Bromo-5-(trifluoromethyl)picolinamide | 78% |
Applications :
-
Hydrolysis to picolinic acid enables further derivatization (e.g., esterification).
Cross-Coupling Reactions
The bromine atom participates in metal-catalyzed couplings to construct complex architectures.
Case Study :
-
Suzuki coupling with 4-methoxyphenylboronic acid produced a biaryl derivative with 85% yield , demonstrating utility in drug intermediate synthesis .
Comparative Reactivity with Analogues
Substituent effects on reaction outcomes:
| Compound | Bromine Position | Reaction Rate (vs. Reference) | Notes | Source |
|---|---|---|---|---|
| 3-Bromo-N-methoxy-N-methyl-5-(CF₃)picolinamide | 3 | 1.0× | Baseline | |
| 4-Bromo-N-methoxy-N-methylpicolinamide | 4 | 0.6× | Reduced electrophilicity due to position |
Q & A
Q. What are the key physicochemical properties of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide, and how are they determined experimentally?
The compound has a molecular formula of C10H9BrF3NO2 and a molecular weight of 312.08 g/mol . Key properties include:
- Storage : Requires refrigeration to maintain stability .
- Structure : Characterized by a bromo substituent at position 3, a trifluoromethyl group at position 5, and a methoxy-N-methylamide functional group. Experimental methods for characterization include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular connectivity .
- FT-IR spectroscopy to identify functional groups like the amide carbonyl (C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (monoisotopic mass: 310.976868 Da) for molecular weight validation .
Q. What synthetic routes are commonly used to prepare this compound?
A one-step synthesis involves reacting the precursor acid (e.g., 3-bromo-5-(trifluoromethyl)picolinic acid) with SOCl₂ to generate the acid chloride, followed by coupling with N-methoxy-N-methylamine in the presence of Et₃N . Key steps:
- Reagent optimization : Use of anhydrous CH₂Cl₂ and stoichiometric control of MeO(Me)NH·HCl to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) to isolate the product . Typical yields range from 70–85%, depending on reaction conditions .
Advanced Research Questions
Q. How can the bromo substituent in this compound be leveraged for cross-coupling reactions in medicinal chemistry?
The bromine atom at position 3 serves as a reactive site for Suzuki-Miyaura couplings , enabling aryl/heteroaryl group introductions. For example:
- Catalytic system : Pd(PPh₃)₂Cl₂/CuI in DMF with Et₃N as a base .
- Reaction conditions : 140°C for 24 hours under inert atmosphere, followed by column purification . Case study: Coupling with arylboronic acids yields biaryl derivatives, which are screened for enzyme inhibition (e.g., BACE1 inhibitors in Alzheimer’s research) .
Q. What strategies address contradictory data in reaction yields or byproduct formation during synthesis?
Discrepancies in yields (e.g., 65–84% in Pd-catalyzed reactions ) may arise from:
- Impurity in reagents : Ensure anhydrous solvents and fresh Pd catalysts.
- Temperature control : Use of microwave-assisted synthesis to reduce side reactions .
- Byproduct analysis : LC-MS or GC-MS to trace undesired intermediates (e.g., dehalogenated products) . Mitigation includes optimizing equivalents of AgOAc (used as a halide scavenger) and pre-stirring reagents to activate the catalyst .
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability, measured via logP calculations (predicted logP = 2.8) .
- Metabolic resistance : Reduces oxidative degradation in cytochrome P450 assays . Computational studies (e.g., molecular docking) reveal that the CF₃ group improves binding affinity to microbial leucyl-tRNA synthetase by forming hydrophobic interactions .
Q. What advanced analytical techniques validate the compound’s role in agrochemical research?
- HPLC-ECD (Electronic Circular Dichroism) : Resolves enantiomeric purity in derivatives used as pesticides .
- Field trials : Stability under UV light and hydrolysis conditions (pH 5–9) to assess environmental persistence .
- X-ray crystallography : Confirms structural alignment with target enzymes (e.g., acetylcholinesterase in insects) .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | Microwave-assisted Pd catalysis, LC-MS monitoring | |
| Bioactivity Screening | Molecular docking (AutoDock Vina), MIC assays | |
| Environmental Impact | Hydrolysis kinetics (HPLC), soil adsorption studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
